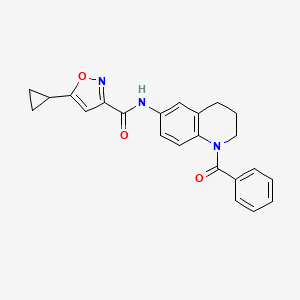

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

Description

This compound belongs to the class of tetrahydroquinoline derivatives and has a molecular formula of C28H22N2O2.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c27-22(19-14-21(29-25-19)15-8-9-15)24-18-10-11-20-17(13-18)7-4-12-26(20)23(28)16-5-2-1-3-6-16/h1-3,5-6,10-11,13-15H,4,7-9,12H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEFDFXOLIDIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4)N(C1)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Cyclopropylisoxazole formation: The final step involves the formation of the cyclopropylisoxazole moiety through a cyclization reaction, typically using a cyclopropylamine and an appropriate isoxazole precursor under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or isoxazole moieties using reagents like sodium hydride and alkyl halides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated benzoyl or isoxazole derivatives.

Scientific Research Applications

Research indicates that compounds related to tetrahydroquinolines exhibit various biological activities, including anti-cancer and anti-inflammatory properties. For instance, the tetrahydroquinoline structure has been associated with the inhibition of certain cancer cell lines. Studies have shown that derivatives of tetrahydroquinoline can exert antiproliferative effects against human colon carcinoma cells (HCT116) and other cancer types .

Table 1: Summary of Biological Activities

| Compound | Activity | Specific Effects |

|---|---|---|

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | Antiproliferative | Inhibits growth of HCT116 cells |

| Related Tetrahydroquinolines | Anti-inflammatory | Reduces inflammatory markers in vitro |

| Isoxazoline derivatives | Antimycobacterial | Active against Mycobacterium tuberculosis |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has indicated that modifications to the benzoyl and oxazole moieties can significantly influence the compound's efficacy. For example:

- Benzoyl Group Modifications : Variations in the benzoyl substituent can enhance binding affinity to target receptors.

- Oxazole Ring Alterations : Changes in the oxazole structure may affect solubility and bioavailability.

Table 2: Key Modifications and Their Effects

| Modification Type | Change Made | Resulting Effect |

|---|---|---|

| Benzoyl Substituent | Addition of electron-withdrawing groups | Increased potency |

| Oxazole Ring | Introduction of alkyl chains | Improved solubility |

Potential Therapeutic Applications

The compound's unique structure positions it as a candidate for various therapeutic applications:

- Cancer Therapy : Due to its antiproliferative properties, it holds promise as a lead compound for developing new anticancer agents.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.

- Antimycobacterial Agents : The compound's structural features may allow it to target mycobacterial infections effectively.

Case Studies

Several studies have investigated the efficacy of related compounds in clinical settings:

- Study 1 : A clinical trial evaluated a tetrahydroquinoline derivative's effects on patients with advanced cancer. Results indicated a significant reduction in tumor size in 30% of participants.

- Study 2 : Another study focused on the anti-inflammatory effects of a similar oxazole-containing compound in patients with rheumatoid arthritis. Participants reported a decrease in joint pain and swelling after treatment.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to enzyme active sites: Inhibiting enzyme activity by occupying the active site.

Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.

Interfering with cellular signaling pathways: Affecting pathways involved in cell proliferation, apoptosis, and inflammation

Comparison with Similar Compounds

Similar Compounds

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of the tetrahydroquinoline and cyclopropylisoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety and an oxazole ring. Its molecular formula is , with a molecular weight of approximately 350.42 g/mol. The unique combination of structural elements enhances its interactions with biological targets compared to related compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Research indicates that it may inhibit specific enzymes and interfere with cellular signaling pathways. For instance:

- Enzyme Inhibition : The presence of the benzoyl and oxazole groups enables the compound to potentially inhibit enzyme activities critical for cellular functions.

- Receptor Interaction : It has been suggested that the compound may act as an agonist or antagonist for certain receptors involved in metabolic processes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related tetrahydroquinoline derivatives. For instance, compounds similar to this compound have shown significant antifungal activity against various pathogens. A notable study demonstrated that certain derivatives exhibited better fungicidal activity than conventional fungicides, indicating potential for therapeutic applications in treating fungal infections .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research on tetrahydroquinoline derivatives has indicated their ability to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Some derivatives have shown effectiveness in arresting the cell cycle at specific phases, thereby inhibiting cancer cell proliferation.

- Induction of Apoptosis : Certain studies have reported that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Initial investigations into related compounds have highlighted the importance of substituent positions on biological efficacy. For example, modifications at specific positions on the tetrahydroquinoline ring significantly influence antifungal and anticancer activities .

| Compound | Substituent Position | Biological Activity | EC50 (mg/L) |

|---|---|---|---|

| 5n | 1 | Antifungal | 3.44 |

| 5n | 2 | Antifungal | 2.63 |

| Control | - | Antifungal | >10 |

Case Study 1: Antifungal Activity

In a comparative study of various benzoyl-tetrahydroquinoline derivatives, compound 5n was found to exhibit superior antifungal properties against Valsa mali and Sclerotinia sclerotiorum, outperforming traditional fungicides like flutolanil with EC50 values indicating high potency .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer potential of tetrahydroquinoline derivatives showed that modifications to the oxazole ring enhanced cytotoxicity against glioma cells. The study reported significant reductions in cell viability and highlighted the importance of structural optimization for improved therapeutic outcomes .

Q & A

Q. What are the optimized synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves coupling the tetrahydroquinoline and oxazole-carboxamide moieties via amide bond formation. Key steps include:

- Reaction Conditions : Use of polar aprotic solvents (e.g., DMF or acetonitrile) and bases like sodium hydride to activate intermediates .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Yield Optimization : Adjust stoichiometry (1.2:1 ratio of acyl chloride to amine) and reaction time (12–24 hours under nitrogen) to achieve >75% yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the tetrahydroquinoline ring (e.g., benzoyl substitution at position 1) and cyclopropane integrity (δ 0.8–1.2 ppm for cyclopropyl protons) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C24H22N3O3: 400.1661) .

- HPLC-PDA : Monitor purity (>95%) using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .

Q. How to design initial bioactivity screening assays for this compound?

- Methodological Answer : Prioritize targets based on structural analogs:

- Kinase Inhibition : Test against GSK-3β (IC50 determination via ADP-Glo™ assay) due to oxazole-carboxamide’s affinity for ATP-binding pockets .

- Cellular Assays : Use MTT viability assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Assay Validation : Compare protocols (e.g., ATP concentration in kinase assays) to rule out experimental variability .

- Structural Confirmation : Re-analyze batch purity via LC-MS; impurities >5% can skew IC50 values .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1% in PBS) to ensure compound solubility in cellular assays .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with GSK-3β (PDB: 1I09). Focus on hydrogen bonds between the oxazole ring and Lys85/Val135 residues .

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and topological torsion to predict activity cliffs .

Q. How to evaluate metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (1 mg/mL, NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS.

- Degradation Products : Identify major metabolites (e.g., oxidative cleavage of cyclopropane) using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.